molecular formula C21H13ClFNO2S2 B12901439 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride CAS No. 31242-01-0

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B12901439
CAS No.: 31242-01-0
M. Wt: 429.9 g/mol
InChI Key: BOVBXGCHGDBHRO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis reveals distinct aromatic proton environments. The quinoline protons at positions 5, 7, and 8 appear as doublets or triplets between δ 7.5–8.5 ppm , influenced by deshielding from the electronegative chlorine and sulfonyl fluoride groups. Protons on the 3-phenylsulfanylphenyl group exhibit splitting patterns consistent with ortho, meta, and para substitutions, with resonances near δ 7.0–7.4 ppm . The sulfur atom’s inductive effect causes slight upfield shifts for adjacent protons.

¹³C NMR spectra confirm the quinoline skeleton, with carbons adjacent to nitrogen (C-2 and C-9) resonating at δ 150–155 ppm . The sulfonyl fluoride group’s sulfur-bound carbon appears near δ 115 ppm , while the thioether-linked carbons resonate at δ 125–135 ppm .

Infrared (IR) Spectroscopy

IR spectra exhibit signature stretches for key functional groups:

  • S=O asymmetric stretch : Strong absorption at 1370–1400 cm⁻¹ .
  • S=O symmetric stretch : Peak at 1140–1190 cm⁻¹ .
  • C–F stretch : Medium-intensity band near 1100 cm⁻¹ .
  • C–Cl stretch : Weak absorption at 550–850 cm⁻¹ .
  • C–S stretch : Vibrations at 600–700 cm⁻¹ .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 467.93 ([M]⁺). Fragmentation patterns include:

  • Loss of SO₂F (−101 Da ), yielding a fragment at m/z 366.93 .
  • Cleavage of the C–S bond in the thioether group, producing ions at m/z 231.05 (quinoline-Cl) and m/z 236.88 (phenylsulfanylphenyl).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c . The quinoline core adopts a planar conformation, while the 3-phenylsulfanylphenyl group deviates by 52.3° from the quinoline plane, optimizing steric and electronic interactions. Key crystallographic parameters include:

Parameter Value
Bond length (S–C) 1.78 Å
Bond angle (O–S–O) 119.5°
Torsion angle (C–S–C) 87.6°

The sulfonyl fluoride group exhibits a tetrahedral geometry around sulfur, with S–O bond lengths of 1.43 Å and S–F bond length of 1.59 Å . Intermolecular interactions include weak C–H···O hydrogen bonds between the sulfonyl oxygen and adjacent aromatic protons, stabilizing the crystal lattice.

Properties

CAS No.

31242-01-0

Molecular Formula

C21H13ClFNO2S2

Molecular Weight

429.9 g/mol

IUPAC Name

4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C21H13ClFNO2S2/c22-19-13-21(24-20-10-9-17(12-18(19)20)28(23,25)26)14-5-4-8-16(11-14)27-15-6-2-1-3-7-15/h1-13H

InChI Key

BOVBXGCHGDBHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)S(=O)(=O)F)C(=C3)Cl

Origin of Product

United States

Preparation Methods

Route A: Mechanochemical Fluorination ()

Step Conditions Yield
Sulfonation Treat quinoline intermediate with SO₃·Py in DCM 85–90%
Fluorination Ball-mill with KHF₂ (3 equiv) and AcOH (3 equiv) at 25 Hz for 90 min 78–85%

Advantages : Solvent-free, scalable, and energy-efficient.

Route B: Electrochemical Synthesis ()

Parameter Value
Electrodes Graphite (anode), stainless steel (cathode)
Electrolyte KF (5 equiv) in CH₃CN/1 M HCl biphasic system
Voltage 10 V, 25°C, 4 h
Yield 70–82%

Advantages : Avoids hazardous fluorinating agents like SO₂F₂.

Alternative Methods

Key Data Table: Comparison of Fluorination Methods

Method Reagents Time Temp (°C) Yield
Mechanochemical KHF₂, AcOH 90 min 25 85%
Electrochemical KF, HCl 4 h 25 82%
Solution-phase KHF₂, THF/H₂O 12 h 0–25 75%

Challenges and Optimizations

  • Regioselectivity : Steric hindrance at position 6 may require directing groups (e.g., nitro) during sulfonation.
  • Purification : Silica plug filtration is effective for removing KHF₂ residues.
  • Stability : Store under inert atmosphere at −20°C to prevent hydrolysis.

Validation and Characterization

  • ¹⁹F NMR : δ ≈ 47–49 ppm (characteristic of –SO₂F).
  • HRMS : Expected [M+H]⁺ = 430.9 (C₂₁H₁₃ClFNO₂S₂).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various nucleophiles into the molecule.

Scientific Research Applications

Chemistry

In synthetic chemistry, 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride serves as a versatile building block for creating more complex molecules. It can undergo various chemical reactions such as:

  • Nucleophilic Substitution : The chloro and sulfonyl fluoride groups can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction : The phenylthio group can be oxidized to sulfoxides or sulfones, expanding the range of derivatives that can be synthesized.
  • Coupling Reactions : It is suitable for Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

Biology

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Anticancer Properties : In vitro studies have shown that it induces apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. For example, a study demonstrated significant cytotoxicity with IC50 values in low micromolar ranges against breast cancer cells.
  • Antibacterial Activity : The compound exhibits notable antibacterial properties against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.

Medicine

Due to its pharmacological activities, this compound is being explored as a potential therapeutic agent for various diseases:

  • Enzyme Inhibition : The sulfonyl fluoride moiety irreversibly inhibits serine proteases by forming covalent bonds, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Receptor Modulation : It may modulate receptor activity through competitive or non-competitive inhibition, affecting downstream signaling pathways involved in immune responses and cancer progression.

Anticancer Study

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through microtubule disruption.

Antibacterial Study

In another investigation, the antibacterial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The findings revealed that it exhibited potent activity with an MIC comparable to that of vancomycin, suggesting its potential as an alternative treatment option for resistant bacterial infections.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-(phenylthio)phenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The quinoline core can interact with various enzymes and receptors, modulating their activity. The phenylthio and sulfonyl fluoride groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride with structurally related quinoline sulfonyl fluoride derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Collision Cross Section (Ų, [M+H]+)
This compound (Target) C₂₁H₁₃ClFNO₂S₂* 3-phenylsulfanylphenyl at C2 436.92* N/A N/A N/A
4-Chloro-2-phenylquinoline-6-sulfonyl fluoride (CID 275728) C₁₅H₉ClFNO₂S Phenyl at C2 337.75 N/A N/A 188.1†
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride (CID 4454965) C₁₈H₁₅ClFNO₄S 4-ethoxy-3-methoxyphenyl at C2 410.82 N/A N/A 188.1
4-Chloro-2-[4-(diethylsulfamoyl)phenyl]quinoline-6-sulfonyl fluoride (CAS 31242-12-3) C₁₉H₁₈ClFN₂O₄S₂ 4-(diethylsulfamoyl)phenyl at C2 484.94 N/A N/A N/A
4-Chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride C₁₆H₁₁ClFNO₂S 3-methylphenyl at C2 351.78 1.393 462.6 N/A

*Estimated based on structural analogy. †Predicted value from CID 275728 (adduct: [M+H]+).

Structural and Electronic Differences

Substituent Effects: The 3-phenylsulfanylphenyl group in the target compound introduces a sulfur atom, which may enhance electron-withdrawing effects compared to phenyl (CID 275728) or alkyl-substituted phenyl groups (e.g., 3-methylphenyl in ). This could influence reactivity in nucleophilic aromatic substitution or covalent binding .

Physical Properties: The density of 1.393 g/cm³ for 4-chloro-2-(3-methylphenyl)quinoline-6-sulfonyl fluoride suggests that alkyl substituents marginally reduce packing efficiency compared to bulkier groups like phenylsulfanyl. The absence of boiling point data for the target compound highlights a gap in current research, though analogs (e.g., 462.6°C for the 3-methylphenyl derivative ) indicate high thermal stability.

Collision Cross Section (CCS) :

  • CID 275728 and CID 4454965 share identical predicted CCS values (188.1 Ų for [M+H]+), suggesting similar gas-phase conformations despite differing substituents . The target compound’s phenylsulfanyl group may slightly increase CCS due to added mass and conformational flexibility.

Biological Activity

4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride (CAS No. 31242-01-0) is a quinoline derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and bacterial infections. Understanding its biological activity is crucial for developing effective therapeutic agents.

The molecular formula of this compound is C21H13ClFNO2S2C_{21}H_{13}ClFNO_2S_2, with a molecular weight of 429.9 g/mol. Its structure features a quinoline core substituted with a chloro group, a sulfonyl fluoride group, and a phenylthio moiety, contributing to its unique reactivity and biological interactions.

PropertyValue
CAS Number 31242-01-0
Molecular Formula C21H13ClFNO2S2
Molecular Weight 429.9 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The quinoline structure can engage in π-π stacking interactions with nucleic acids or proteins, while the sulfonyl fluoride group allows for covalent modifications of target proteins, potentially inhibiting their function.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl fluoride moiety can irreversibly inhibit serine proteases and other enzymes by forming covalent bonds.
  • Receptor Modulation : It may modulate receptor activity through competitive or non-competitive inhibition, affecting downstream signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and prostate cancer cells.

  • Case Study : In vitro assays demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations.
  • Mechanism : The compound's ability to disrupt microtubule dynamics was identified as a key mechanism behind its anticancer effects.

Antibacterial Activity

The compound has also been investigated for its antibacterial properties, particularly against multi-drug resistant strains.

  • Study Findings : In vitro tests revealed that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Action Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

Compound NameAnticancer ActivityAntibacterial ActivityUnique Features
This compoundHighModerateSulfonyl fluoride group
4-Hydroxy-2-(4-tolyloxy)phenyl-6-quinolinesulfonyl fluorideModerateLowHydroxy group enhances solubility
4-Chloro-2-(p-tolyl)-6-quinolinesulfonyl fluorideLowHighStronger antibacterial action

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(3-phenylsulfanylphenyl)quinoline-6-sulfonyl fluoride, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions.
  • Sulfonyl fluoride introduction : Reaction of sulfonic acid intermediates with fluorinating agents (e.g., DAST or Deoxo-Fluor).
  • Functionalization : Thioether linkage (phenylsulfanyl group) via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Characterization methods :
  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substitution patterns and purity.
  • Mass spectrometry : High-resolution MS for molecular weight validation.
  • Elemental analysis : To verify stoichiometry .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Critical properties include:

Property Value/Method Impact on Research
Solubility Low in water; soluble in DMSO, DMFRequires polar aprotic solvents for reactions.
Stability Hydrolyzes in humid conditionsStorage under inert atmosphere (N2_2/Ar).
Melting Point Not reported; likely >150°C (estimated)High thermal stability enables reflux conditions.
Data derived from analogues (e.g., sulfonyl fluoride quinoline derivatives) suggest reactivity similar to other sulfonyl halides .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure, and what software is optimal for refinement?

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation.

  • SHELX suite : Use SHELXD for phase problem resolution and SHELXL for refinement, leveraging high-resolution data to model disordered groups (e.g., sulfonyl fluoride orientation) .
  • Challenges : Sulfur and fluorine atoms may exhibit anisotropic displacement; constraints or restraints are often applied to refine their positions .

Q. What strategies address contradictions in biological activity data for sulfonyl fluoride-containing quinolines?

Discrepancies in bioassay results (e.g., enzyme inhibition vs. cellular toxicity) may arise from:

  • Probe reactivity : Sulfonyl fluoride’s electrophilicity can lead to off-target interactions. Validate selectivity using competitive assays with serine hydrolases .
  • Metabolic instability : Assess metabolic degradation via LC-MS/MS in liver microsomes. Modify the quinoline core with electron-withdrawing groups (e.g., chloro) to enhance stability .

Q. How does the sulfonyl fluoride group influence structure-activity relationships (SAR) in medicinal chemistry applications?

The sulfonyl fluoride acts as a covalent warhead, targeting nucleophilic residues (e.g., serine in proteases). Key SAR findings from analogues:

Modification Effect on Activity Reference
Phenylsulfanyl substitution Enhances membrane permeability
Chloro at position 4 Reduces metabolic oxidation
Quinoline fluorination Adjusts electron density for reactivity

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment and contamination analysis?

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect hydrolyzed byproducts (e.g., sulfonic acids).
  • X-ray photoelectron spectroscopy (XPS) : Confirm sulfur and fluorine content in bulk samples .
  • TGA/DSC : Monitor thermal decomposition profiles to identify impurities .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, identifying reactive sites (e.g., sulfonyl fluoride’s electrophilic sulfur).
  • Docking studies : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina, focusing on covalent bond formation .

Data Contradiction Analysis

Q. Why might spectroscopic data (NMR, IR) conflict with crystallographic results?

  • Dynamic effects : Solution-state NMR may average conformations, while X-ray captures static structures. For example, rotational freedom in the phenylsulfanyl group can cause discrepancies.
  • Crystal packing : Intermolecular interactions in the solid state (e.g., hydrogen bonds) may alter bond lengths/angles compared to solution .

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